TMCB
Overview
Description
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCB) is an organic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its unique structure, which consists of a cyclobutane ring substituted with four methyl groups and two ketone groups. This compound is primarily used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
Target of Action
TMCB, also known as 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid, [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid, or CK2/ERK8-IN-1, is a dual inhibitor of protein kinase CK2 and ERK8 (MAPK15, ERK7) . It also binds to PIM1 , HIPK2 (homeodomain-interacting protein kinase 2) , and DYRK1A .
Mode of Action
This compound acts as an ATP-competitive inhibitor of protein kinase CK2 . It interacts with the catalytic subunits of CK2 and ERK8, inhibiting their activity . The inhibition of these kinases disrupts the phosphorylation of numerous protein substrates, many of which are related to gene expression or protein synthesis .
Biochemical Pathways
The inhibition of CK2 and ERK8 by this compound affects several biochemical pathways. CK2 is involved in various cellular processes, including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and the development of the nervous system . ERK8, on the other hand, works with MAPK to transmit signals from cell surface receptors to DNA .
Pharmacokinetics
Like other benzimidazole derivatives, it is expected to interact easily with the biopolymers of the living system due to its structural similarity to naturally occurring nucleotides .
Result of Action
The inhibition of CK2 and ERK8 by this compound results in the disruption of various cellular processes, potentially leading to cell death . This compound has been shown to display cytotoxic activity in Jurkat cells, inhibiting cell growth in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid plays a significant role in biochemical reactions, primarily as an inhibitor of protein kinase CK2 (casein kinase 2). Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair . The compound interacts with the catalytic subunit of CK2, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition is achieved through ATP-competitive binding, where the compound competes with ATP for the active site of the enzyme .
Cellular Effects
The effects of [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid on various cell types and cellular processes are profound. By inhibiting protein kinase CK2, the compound influences cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Additionally, the compound’s impact on DNA repair mechanisms can sensitize cells to DNA-damaging agents, enhancing the efficacy of certain chemotherapeutic treatments .
Molecular Mechanism
At the molecular level, [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of protein kinase CK2, inhibiting its catalytic activity . This binding prevents the phosphorylation of CK2 substrates, which are involved in various cellular processes such as gene expression, protein synthesis, and cell cycle regulation . The inhibition of CK2 activity leads to alterations in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of CK2 activity, resulting in prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK2 activity without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its inhibitory effects .
Metabolic Pathways
[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid is involved in various metabolic pathways, primarily through its interaction with protein kinase CK2 . The compound’s inhibition of CK2 affects the phosphorylation status of numerous substrates, altering metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its bioavailability and efficacy . Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can inhibit CK2 activity and affect gene expression . Additionally, its localization to other organelles, such as the mitochondria, can influence cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione typically involves the cracking of isobutyric acid or isobutyric anhydride to produce dimethylketene, which is then polymerized to form the desired compound . The reaction conditions include:
Cracking Reaction: Isobutyric acid or isobutyric anhydride is subjected to a cracking reaction in a fixed bed reactor with an inert gas at a volume ratio of 1/10-1/5.
Polymerization: The resulting dimethylketene is directly polymerized in a solution to yield 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Industrial Production Methods
Industrial production of 2,2,4,4-tetramethyl-1,3-cyclobutanedione follows similar synthetic routes but on a larger scale. The process involves continuous cracking and polymerization, optimizing reaction conditions to maximize yield and minimize energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Hydrogenation: The reaction is typically carried out at 120°C and 4 MPa pressure for 1 hour using ruthenium-tin catalysts.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and organometallic compounds.
Major Products
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Produced through hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Scientific Research Applications
2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of high-performance polyesters and other polymers.
Biology: Acts as a selective inhibitor of casein kinase II, a protein kinase involved in various cellular processes
Industry: Utilized in the production of environmentally friendly polyesters with enhanced physical properties.
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A hydrogenated derivative of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with applications in polymer synthesis.
Dimethylketene: An intermediate in the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
The uniqueness of 2,2,4,4-tetramethyl-1,3-cyclobutanedione lies in its specific structure and reactivity, which make it a versatile intermediate for various chemical syntheses and applications.
Properties
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAOTASRLQMKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677589 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905105-89-7 | |
Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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